2-Bromo-4-fluoro-3-methyl-1-(trifluoromethyl)benzene
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Overview
Description
2-Bromo-4-fluoro-3-methyl-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrF4. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, methyl, and trifluoromethyl groups. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-3-methyl-1-(trifluoromethyl)benzene typically involves the following steps:
Halogenation: The introduction of bromine and fluorine atoms into the benzene ring can be achieved through electrophilic aromatic substitution reactions. For instance, bromination can be carried out using bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3).
Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst such as copper (Cu) or silver (Ag).
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation and alkylation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-3-methyl-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution (SNAr) reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Coupling: Palladium catalysts (Pd) and boronic acids are typical reagents for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include substituted benzene derivatives, quinones, hydroquinones, and biaryl compounds.
Scientific Research Applications
2-Bromo-4-fluoro-3-methyl-1-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-3-methyl-1-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen and trifluoromethyl groups enhance its binding affinity and specificity towards these targets, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluoro-1-(trifluoromethyl)benzene
- 3-Bromo-4-fluorobenzotrifluoride
- 4-Bromobenzotrifluoride
Uniqueness
2-Bromo-4-fluoro-3-methyl-1-(trifluoromethyl)benzene is unique due to the presence of both methyl and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex molecules and enhance its reactivity in various chemical reactions.
Properties
IUPAC Name |
3-bromo-1-fluoro-2-methyl-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c1-4-6(10)3-2-5(7(4)9)8(11,12)13/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIZWVUFJJGYLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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